molecular formula C29H52O3 B198974 Stigmastane-3beta,5alpha,6beta-triol CAS No. 20835-91-0

Stigmastane-3beta,5alpha,6beta-triol

Cat. No.: B198974
CAS No.: 20835-91-0
M. Wt: 448.7 g/mol
InChI Key: VGSSUFQMXBFFTM-UHFFFAOYSA-N
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Description

Lebanus Cedra, commonly known as the cedar of Lebanon, is a species of tree in the genus Cedrus, part of the pine family. It is native to the mountains of the Eastern Mediterranean basin and has significant historical and cultural importance. The tree is known for its majestic appearance and durable wood, which has been used for centuries in construction and various other applications .

Mechanism of Action

Target of Action

Stigmastane-3,5,6-triol primarily targets cholesterol metabolism and oxidative stress pathways. It has been found to interact with enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, and exhibits antioxidant properties by scavenging free radicals .

Mode of Action

The compound interacts with its targets by inhibiting the activity of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Additionally, its antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Biochemical Pathways

Stigmastane-3,5,6-triol affects the mevalonate pathway, which is crucial for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a key precursor in the pathway. This inhibition leads to decreased cholesterol levels. The compound also influences pathways related to oxidative stress by enhancing the activity of antioxidant enzymes and reducing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of Stigmastane-3,5,6-triol includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Stigmastane-3,5,6-triol’s inhibition of cholesterol synthesis leads to lower cholesterol levels in cells. Its antioxidant action reduces oxidative stress, preventing cellular damage and promoting cell survival. These effects contribute to its potential therapeutic benefits in conditions like hypercholesterolemia and oxidative stress-related diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Stigmastane-3,5,6-triol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can alter its pharmacokinetic properties, impacting its overall action .

: Sigma-Aldrich : ChemBK

Preparation Methods

Synthetic Routes and Reaction Conditions: Lebanus Cedra is not synthesized chemically but is grown naturally. The preparation involves planting the seeds in well-drained soil with full sun exposure. The tree requires a specific climate, typically found in the Eastern Mediterranean region, to thrive .

Industrial Production Methods: Industrial production of products derived from Lebanus Cedra, such as cedar oil and tar, involves the extraction of essential oils and resins from the wood. The traditional method of tar production includes slow pyrolysis of the wood, which yields a mixture of compounds including β-himachalane, α-himachalane, and longifolene .

Chemical Reactions Analysis

Types of Reactions: Lebanus Cedra undergoes various chemical reactions, primarily involving its essential oils and resins. These reactions include:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Lebanus Cedra has a wide range of scientific research applications:

Comparison with Similar Compounds

Lebanus Cedra can be compared with other similar compounds such as:

Uniqueness: Lebanus Cedra is unique due to its historical significance, the specific composition of its essential oils, and its adaptability to the Eastern Mediterranean climate. Its wood and derived products have been valued for centuries for their durability and aromatic properties .

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSUFQMXBFFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20835-91-0
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 252 °C
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions finding "stigmastane-3beta,5alpha,6beta-triol" alongside other known compounds in Casearia membranacea. What can be inferred about its potential role or significance within this plant, based on the available information?

A1: Unfortunately, the research paper primarily focuses on the isolation and characterization of novel compounds with cytotoxic activity. While it lists "this compound" as a known compound found in Casearia membranacea [], it doesn't delve into its specific role or significance within the plant.

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